

Spectroscopic Data of 2-Methoxyphenylacetonitrile: A Technical Guide

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Compound of Interest

Compound Name: 2-Methoxyphenylacetonitrile

Cat. No.: B128560

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methoxyphenylacetonitrile**, a key intermediate in various synthetic applications. The information herein is curated to support researchers and professionals in the fields of synthetic chemistry, drug discovery, and materials science. This document presents key spectroscopic data in a structured format, details the experimental protocols for data acquisition, and provides a visual representation of the general analytical workflow.

Spectroscopic Data Summary

The following tables summarize the critical spectroscopic data for **2-Methoxyphenylacetonitrile**, providing a fingerprint for its identification.

Table 1: ^1H NMR Spectroscopic Data for 2-Methoxyphenylacetonitrile

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.40 - 7.22	Multiplet	2H	Ar-H
7.04 - 6.82	Multiplet	2H	Ar-H
3.85	Singlet	3H	-OCH ₃
3.67	Singlet	2H	-CH ₂ CN

Solvent: CDCl₃, Reference: TMS

Table 2: ¹³C NMR Spectroscopic Data for 2-Methoxyphenylacetonitrile

Chemical Shift (δ) ppm	Assignment
157.5	Ar-C (C-OCH ₃)
129.0	Ar-CH
128.6	Ar-CH
121.2	Ar-CH
118.0	-CN
111.0	Ar-CH
110.0	Ar-C (C-CH ₂ CN)
55.4	-OCH ₃
18.0	-CH ₂ CN

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopic Data for 2-Methoxyphenylacetonitrile

Wavenumber (cm ⁻¹)	Assignment
3010 - 2940	Aromatic and Aliphatic C-H stretch
2253	Nitrile (-C≡N) stretch
1601, 1495, 1464	Aromatic C=C stretch
1248	Aryl-O-CH ₃ stretch (asymmetric)
1026	Aryl-O-CH ₃ stretch (symmetric)
754	Ortho-disubstituted benzene C-H bend

Table 4: Mass Spectrometry Data for 2-Methoxyphenylacetonitrile

m/z	Interpretation
147	[M] ⁺ (Molecular ion)
132	[M - CH ₃] ⁺
107	[M - CH ₂ CN] ⁺
91	[C ₇ H ₇] ⁺ (Tropylium ion)
77	[C ₆ H ₅] ⁺ (Phenyl cation)

Experimental Protocols

Standard techniques and methods used throughout the work should be stated at the beginning of the experimental section; descriptions of these are not needed. For known compounds synthesised via a literature procedure, authors should provide a reference to previously published characterization data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 15-20 mg of solid **2-Methoxyphenylacetonitrile** is accurately weighed and dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

Tetramethylsilane (TMS) is added as an internal standard (0.03% v/v). The resulting solution is

transferred into a clean, dry 5 mm NMR tube. The NMR tube is capped and inverted several times to ensure a homogeneous solution.

Data Acquisition:

- **Instrumentation:** ^1H and ^{13}C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.
- **^1H NMR Acquisition:** A standard single-pulse sequence is used. The spectral width is set to an appropriate range to cover all proton signals (e.g., 16 ppm). A 30-degree pulse width is employed with a relaxation delay of 1.0 second. A suitable number of scans (e.g., 16) are accumulated to ensure a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** A proton-decoupled pulse sequence is utilized. The spectral width is set to encompass all carbon signals (e.g., 240 ppm). A 30-degree pulse width is used with a relaxation delay of 2.0 seconds. A larger number of scans (e.g., 1024) are accumulated due to the lower natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

Sample Preparation:

- **KBr Pellet Method:** A small amount of **2-Methoxyphenylacetonitrile** (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- **Thin Film Method:** A small amount of the sample is dissolved in a volatile solvent (e.g., dichloromethane). A drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.

Data Acquisition:

- **Instrumentation:** The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer.
- **Procedure:** A background spectrum of the empty sample holder (or the salt plate with the pure solvent for the thin film method) is recorded. The prepared sample is then placed in the

spectrometer's sample compartment, and the spectrum is recorded. The data is typically collected over a range of 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} .

Mass Spectrometry (MS)

Sample Preparation and Introduction:

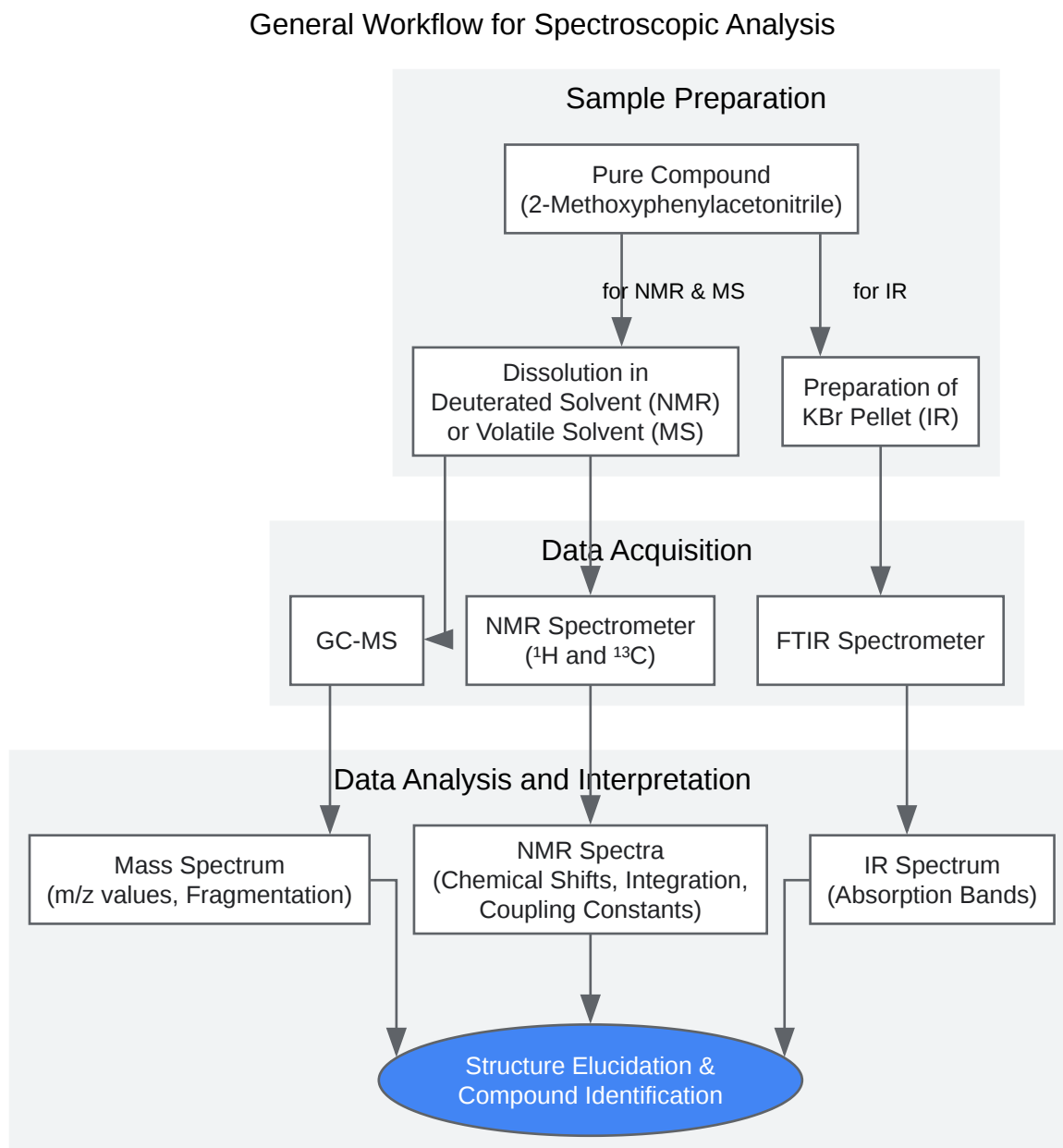
- Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is commonly used.
- Sample Preparation: A dilute solution of **2-Methoxyphenylacetonitrile** is prepared in a volatile organic solvent such as ethyl acetate or dichloromethane.
- GC Conditions:
 - Injector: The sample is injected into a heated injector port (e.g., 250 °C).
 - Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μm) is typically used.
 - Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).
 - Oven Temperature Program: An initial temperature of around 100 °C is held for 1 minute, followed by a temperature ramp of 10 °C/min up to 280 °C.

Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
- Ion Source Temperature: Maintained at a consistent temperature, for instance, 230 °C.
- Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.
- Scan Range: The mass-to-charge ratio (m/z) is scanned over a range that includes the molecular ion and expected fragments (e.g., m/z 40-300).

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Methoxyphenylacetonitrile**.



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Caption: General Workflow for Spectroscopic Analysis.

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